N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
“N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic compound. It contains a morpholino group, which is a common feature in many bioactive molecules and drugs . The naphthalen-1-yl group is a two-ring aromatic hydrocarbon, and the benzo[d][1,3]dioxole-5-carboxamide part of the molecule is a benzodioxole with a carboxamide group attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The morpholino group would likely contribute to the polarity of the molecule, while the aromatic rings from the naphthalen-1-yl and benzo[d][1,3]dioxole groups would contribute to its planarity and rigidity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The morpholino group could potentially undergo reactions with electrophiles, while the aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the morpholino group could increase its solubility in polar solvents, while the aromatic rings could increase its solubility in nonpolar solvents .Scientific Research Applications
Synthesis and Structural Elucidation
Research has extensively explored the synthesis of various naphthalene and morpholine derivatives, focusing on methodologies such as the Buchwald–Hartwig amination and intramolecular dehydration of photocyclization. These studies provide insights into the chemical synthesis pathways that yield complex structures with potential biological activities. For example, the synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives under Buchwald–Hartwig conditions highlights a method for creating compounds with interesting anticancer activities (Nowak et al., 2014).
Biological Activities and Therapeutic Applications
Several studies have focused on the biological screening of these compounds, revealing their potential in treating various diseases, particularly cancer. For instance, certain derivatives have shown significant anticancer activity against various cell lines, indicating the therapeutic potential of naphthalene and morpholine derivatives. This includes the exploration of compounds such as N-((6-Bromine-2-methoxylquinoline-3-yl)benzyl)-3-morpholine-N-(naphthalene-1-yl)propionamide for their antibacterial activity, demonstrating the broad spectrum of bioactivity these compounds may possess (Cai Zhi, 2010).
Molecular Interaction and Drug Design
Further research delves into the molecular interactions of related compounds, shedding light on their mechanism of action at the molecular level. This includes studies on the antagonist and agonist properties of similar structures, contributing to the understanding of how these compounds interact with biological targets, such as cannabinoid receptors, to exert their effects. For example, the inverse agonist activity of SR141716A at the human cannabinoid CB1 receptor provides a basis for the development of drugs targeting cannabinoid receptors (Landsman et al., 1997).
Advanced Materials and Sensing Applications
Some derivatives have been utilized in the development of advanced materials, such as fluorescent films for aniline vapor detection. This demonstrates the versatility of naphthalene and morpholine derivatives beyond pharmaceutical applications, including their role in chemical sensing and material science. The functionality-oriented derivatization of naphthalene diimide into a molecular gel strategy-based fluorescent film showcases the innovative applications of these compounds in detecting environmental pollutants (Fan et al., 2016).
Future Directions
Mechanism of Action
Mode of Action
The compound induces proinflammatory cytokine responses in a manner dependent on STING, and consequently regulates the activation of CD4+ and CD8+ lymphocytes . This interaction with its targets leads to changes in the immune response, particularly in the context of cancer immunotherapy .
Properties
IUPAC Name |
N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c27-24(18-8-9-22-23(14-18)30-16-29-22)25-15-21(26-10-12-28-13-11-26)20-7-3-5-17-4-1-2-6-19(17)20/h1-9,14,21H,10-13,15-16H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDYJJGDHWCVAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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